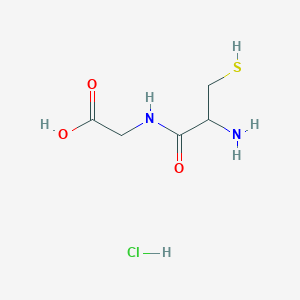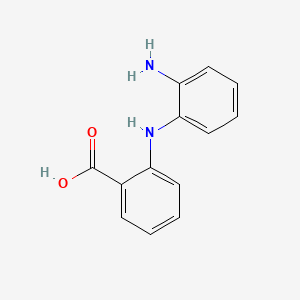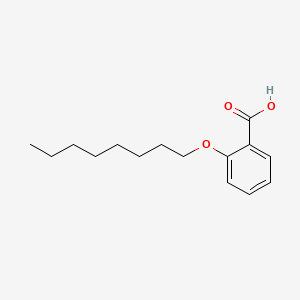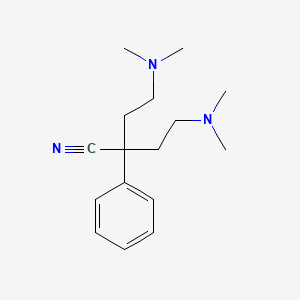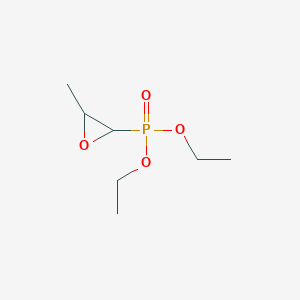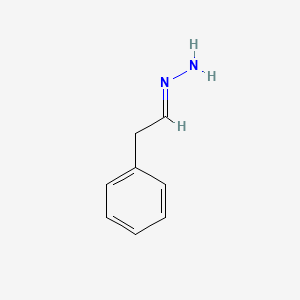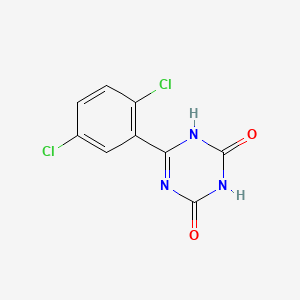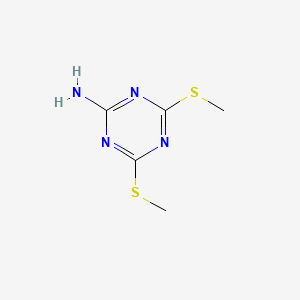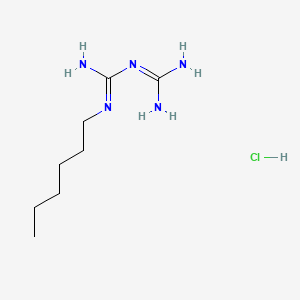
Poly(hexamethylenebiguanide)
概要
説明
Poly(hexamethylenebiguanide) (PHMB) is a polymer used as a disinfectant and antiseptic . It is also known as polihexanide and is sold under various names such as Lavasept, Serasept, Prontosan, and Omnicide . PHMB has been shown to be effective against several pathogens including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli .
Synthesis Analysis
PHMB is a cationic polymer with antimicrobial and antiviral properties . It has been commonly accepted that the antimicrobial activity is due to the ability of PHMB to perforate the bacterial phospholipid membrane leading ultimately to its death .
Molecular Structure Analysis
PHMB is a polymer composed of an average of 12–16 biguanide groups separated by hydrophobic hexamethylene segments in the main chain .
Chemical Reactions Analysis
PHMB molecules attach to the surface of the phospholipid bilayer and partially penetrate it, but they do not cause any pore formation . The polymers initially adsorb onto the membrane surface via the favorable electrostatic interactions between the phospholipid headgroups and the biguanide groups and then partially penetrate the membrane slightly disrupting its structure .
Physical And Chemical Properties Analysis
PHMB is a well-known polymeric biocide that has a broad spectrum of action against pathogens including gram-positive and gram-negative bacteria .
科学的研究の応用
Antimicrobial Applications in Textiles
Poly(hexamethylenebiguanide) (PHMB) is extensively used as an antimicrobial agent in various sectors including medical, apparel, and household textiles. The binding mechanism of PHMB on cellulose is a combination of electrostatic and hydrogen-bonding forces. At lower concentrations, electrostatic interactions dominate, while at higher concentrations, hydrogen bonding becomes increasingly significant. This knowledge is crucial for optimizing the application of PHMB in textile industries for antimicrobial purposes (Blackburn et al., 2006).
Characterization and Potential for Smart Materials
PHMB has been characterized for its biocidal activity and various properties that make it suitable as a building block for supramolecular chemistry and smart materials. Studies involving dynamic light scattering, surface tension, capacitance spectroscopy, spectroscopic (UV/Vis, FT-NIR), and thermal characterization (DSC, TGA) provide insights into its structure in solution and the solid state. This characterization is foundational for exploring PHMB's utility in developing complex materials and devices (Paula et al., 2011).
Environmental Impact and Toxicity Studies
The environmental impact and toxicity of PHMB have been scrutinized, especially given its increased use as a disinfectant due to the COVID-19 pandemic. Studies on planktonic organisms like diatom algae reveal that PHMB can completely suppress the growth of diatoms at certain concentrations, indicating a need for thorough examination of its effects on aquatic ecosystems (Annenkov et al., 2020).
Biomedical Applications: Biocompatibility and Injectability
In the biomedical field, novel self-crosslinkable and biodegradable polymers incorporating PHMB, like poly(hexamethylene carbonate-fumarate) and poly(hexamethylene carbonate) diacrylate, have been developed. These polymers exhibit biocompatibility and are suitable for applications such as tissue engineering, cell delivery, and drug delivery. They offer controlled hydrophilicity, biodegradability, and mechanical characteristics, crucial for medical applications (Sharifi et al., 2009).
Hydrogel Development for Medical Applications
Hydrogels based on PHMB have been synthesized, with structures determined using physicochemical analysis. These hydrogels exhibit sensitivity to pH changes and potential applications in stimulating reparative regeneration of skin. The synthesis method involving interaction with aldehydes opens avenues for medical applications, particularly in wound healing and tissue regeneration (Ochirov et al., 2016).
作用機序
The antimicrobial activity of PHMB is due to its ability to perforate the bacterial phospholipid membrane leading ultimately to its death . Once inside the cell, the polymer can effectively “bind” to DNA through extensive interactions with DNA phosphate backbone, which can potentially block the DNA replication process or activate DNA repair pathways .
Safety and Hazards
PHMB is harmful to human health when inhaled or when applied to the skin in high concentrations . Inhaling products that contain PHMB and create mists, vapours or aerosols may affect lung function . PHMB may be released into the air when used in vacuums, air filters, humidifiers, air diffusers, and cosmetics .
特性
IUPAC Name |
1-(diaminomethylidene)-2-hexylguanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N5.ClH/c1-2-3-4-5-6-12-8(11)13-7(9)10;/h2-6H2,1H3,(H6,9,10,11,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUDUFNBXCHCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=C(N)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873864 | |
| Record name | N-Hexyltriimidodicarbonic diamide,hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biguanide, 1-hexyl-, monohydrochloride | |
CAS RN |
4838-52-2 | |
| Record name | NSC210907 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hexyltriimidodicarbonic diamide,hydrogen chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(diaminomethylidene)-2-hexylguanidine,hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX2UAA8H8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Poly(hexamethylenebiguanide) (PHMB) exert its antimicrobial effect?
A1: PHMB's antimicrobial activity stems from its interaction with the negatively charged phospholipid bilayer of bacterial cell membranes. [, ] This interaction disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately cell death. [, ] This mechanism makes PHMB effective against a broad spectrum of bacteria.
Q2: What are some of the applications of PHMB in the food industry?
A2: PHMB has been explored for its potential to improve the safety and shelf-life of poultry. Studies have shown that immersing freshly processed poultry carcasses in PHMB solutions can significantly reduce bacterial growth and extend shelf-life. [, ] For instance, PHMB treatments at concentrations of 200-400 ppm increased the shelf-life of poultry to 22.9-26 days compared to 10.5 days for untreated controls. []
Q3: How does the structure of PHMB contribute to its binding affinity for cellulose?
A3: PHMB exhibits a strong affinity for cellulose due to a combination of electrostatic interactions and hydrogen bonding. [] Electrostatic interactions occur between the positively charged biguanide groups of PHMB and negatively charged carboxylic acid groups present in cellulose. Furthermore, hydrogen bonding between the biguanide groups and hydroxyl groups of cellulose further enhances the binding affinity. [] This strong interaction allows PHMB to effectively adsorb onto cellulose-based materials.
Q4: Are there any environmental concerns associated with PHMB use?
A4: While PHMB demonstrates valuable properties, further research is needed to fully assess its environmental impact. Understanding its degradation pathways and potential effects on ecosystems is crucial for responsible use. Investigating strategies to mitigate any negative impacts, such as exploring biodegradable alternatives or optimizing waste management practices, is essential to ensure environmental sustainability. []
Q5: How does the adsorption behavior of PHMB differ between cellulose and lipid membranes?
A5: Interestingly, PHMB displays unique adsorption behaviors depending on the surface. While electrostatic interactions dominate its binding to cellulose, its interaction with solid-supported lipid films, mimicking cell membranes, is driven by a different mechanism. [] This suggests that PHMB might interact with different targets within biological systems through distinct mechanisms.
Q6: Has PHMB been investigated for use in water treatment?
A6: Yes, the effects of treating drinking water with PHMB and hydrogen peroxide were studied in calves. [] The results showed no significant difference in growth or diarrhea rates compared to calves drinking untreated water, suggesting its potential application in water disinfection. []
Q7: Can PHMB be incorporated into materials to impart antibacterial properties?
A7: Yes, PHMB can be effectively incorporated into various materials to impart durable antibacterial properties. [, ] For instance, PHMB-coated cotton fabrics demonstrated significant bactericidal activity even after repeated washing cycles simulating healthcare laundering conditions. [] This makes PHMB a promising candidate for developing antimicrobial textiles for healthcare and other applications.
Q8: Does the molecular weight of PHMB influence its adsorption characteristics?
A8: Yes, the molecular weight of PHMB can impact its adsorption behavior. Studies comparing PHMB with Chlorhexidine, another antimicrobial agent with a similar structure but lower molecular weight, reveal differences in their sorption characteristics on cellulose. [] The higher molecular weight of PHMB contributes to its distinct adsorption profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)
